

# In-Depth Technical Guide to the Molecular Weight of Sulfatroxazole-d4

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## Compound of Interest

Compound Name: Sulfatroxazole-d4

Cat. No.: B12422461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **Sulfatroxazole-d4**, a deuterated isotopologue of the antibiotic sulfamethoxazole. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the physicochemical properties, experimental protocols for molecular weight determination, and a comparative analysis with its non-labeled counterpart.

## Core Quantitative Data

The precise mass of a molecule is a fundamental property critical for its identification, quantification, and use in various scientific applications. The introduction of deuterium atoms in **Sulfatroxazole-d4** results in a predictable increase in its molecular weight compared to sulfamethoxazole. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays. The key molecular and physical properties are summarized below for direct comparison.

Property	Sulfatroxazole-d4	Sulfamethoxazole
Molecular Formula	C <sub>10</sub> H <sub>7</sub> D <sub>4</sub> N <sub>3</sub> O <sub>3</sub> S[1][2]	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub> S[3][4][5]
Molecular Weight	257.30 g/mol	253.28 g/mol
Monoisotopic Mass	257.0772 u	253.0521 u
Synonyms	4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide	4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Physical State	Solid	Crystals or white powder
Solubility	Slightly soluble in DMSO and Methanol	Very slightly soluble in water; soluble in dilute acids and bases

## Experimental Protocols for Molecular Weight Determination

The definitive method for determining the molecular weight of isotopically labeled compounds like **Sulfatroxazole-d4** is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS). The following protocol outlines a typical workflow for the accurate mass determination of **Sulfatroxazole-d4**.

### Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. For sulfonamides, a common approach involves solid-phase extraction (SPE) to remove interfering matrix components.

- **Standard Solution Preparation:** Prepare a stock solution of **Sulfatroxazole-d4** in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL. A working standard solution is then prepared by diluting the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with a small percentage of formic acid) to a final concentration of approximately 1 µg/mL.
- **Extraction from Biological Matrices (if applicable):**

- To 1 mL of the sample matrix (e.g., plasma, urine), add an appropriate volume of the internal standard (unlabeled Sulfamethoxazole if quantifying the deuterated compound, or another suitable standard).
- Perform a protein precipitation step by adding a threefold volume of a cold organic solvent like acetonitrile. Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup. A polymeric reversed-phase SPE cartridge is conditioned with methanol and then equilibrated with water.
- The supernatant is loaded onto the SPE cartridge. The cartridge is washed with water to remove polar impurities.
- The analyte is eluted with a small volume of methanol or acetonitrile.
- The eluent is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS analysis.

## Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Chromatographic Separation:
  - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Column: A C18 reversed-phase column is typically used for the separation of sulfonamides.
  - Mobile Phase: A gradient elution is commonly employed, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

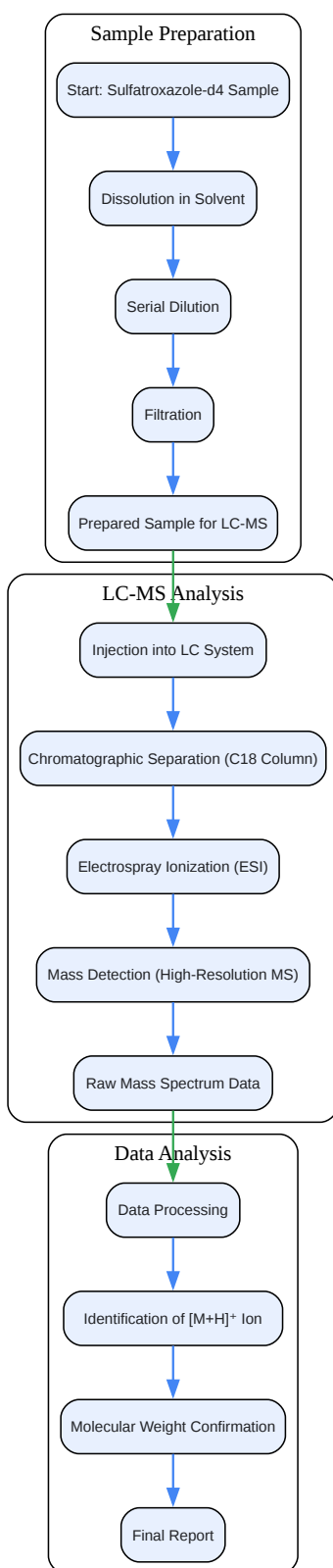
- Injection Volume: 5-10  $\mu\text{L}$  of the prepared sample is injected.
- Mass Spectrometry Detection:
  - Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is ideal for accurate mass determination.
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.
  - Mass Scan Range: The instrument is set to scan a mass-to-charge ( $m/z$ ) range that includes the expected molecular ions of **Sulfatroxazole-d4** and its unlabeled counterpart (e.g.,  $m/z$  100-400).
  - Data Acquisition: Full scan data is acquired to detect all ions within the specified mass range.

## Data Analysis

The acquired data is processed using the mass spectrometer's software. The molecular weight is confirmed by identifying the peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$  of **Sulfatroxazole-d4**. The high-resolution instrument provides a highly accurate mass measurement, which can be compared to the theoretical exact mass of the compound. The isotopic pattern, showing the distribution of ions containing different numbers of deuterium atoms, can also be analyzed to confirm the isotopic purity of the compound.

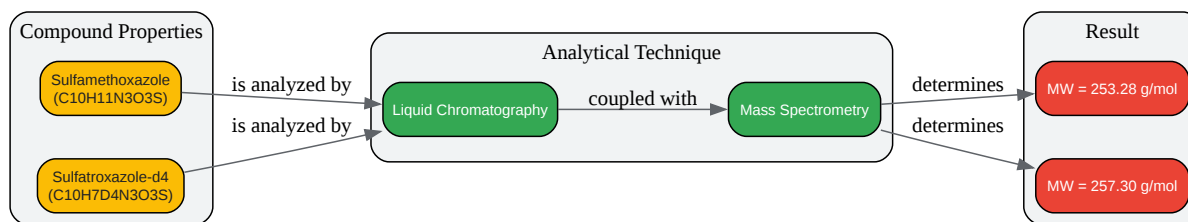
## Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental process and a simplified representation of the analytical pathway.



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Caption: Experimental workflow for molecular weight determination.



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Caption: Logical relationship of compounds, analysis, and results.

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